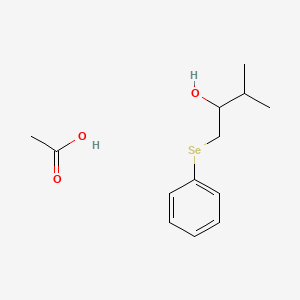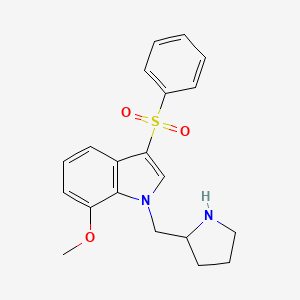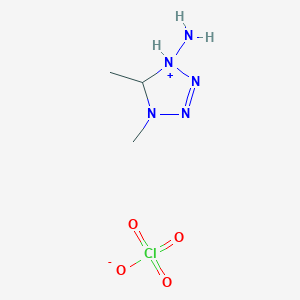![molecular formula C21H20OSe B12533813 Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- CAS No. 820963-16-4](/img/structure/B12533813.png)
Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its structure includes a bicyclo[4.2.0]octane core with a phenyl group and a phenylmethylseleno group attached, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
The synthesis of Bicyclo[420]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[42The reaction conditions often require the use of catalysts, such as rhodium complexes, to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or hydrocarbons.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIndustrially, it can be used in the production of specialty chemicals and materials . Its unique structure and reactivity make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism by which Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- exerts its effects involves interactions with molecular targets and pathways within cells. The phenylmethylseleno group is known to participate in redox reactions, which can influence cellular processes by modulating oxidative stress and signaling pathways . The bicyclic structure may also play a role in the compound’s ability to interact with specific enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- can be compared to other similar compounds, such as Bicyclo[4.2.0]oct-7-ene and Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride These compounds share the bicyclic core structure but differ in their functional groups and substituents The presence of the phenylmethylseleno group in Bicyclo[42
Properties
CAS No. |
820963-16-4 |
|---|---|
Molecular Formula |
C21H20OSe |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
8-benzylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C21H20OSe/c22-18-13-7-12-17-19(16-10-5-2-6-11-16)21(20(17)18)23-14-15-8-3-1-4-9-15/h1-6,8-11,17,20H,7,12-14H2 |
InChI Key |
IMAVQPXONQQTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)C1)C(=C2C3=CC=CC=C3)[Se]CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
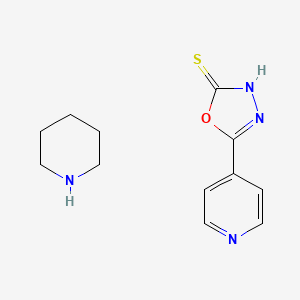
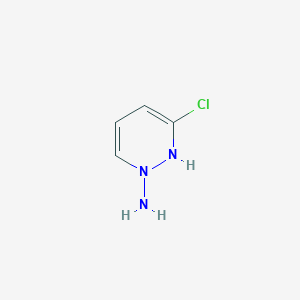
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
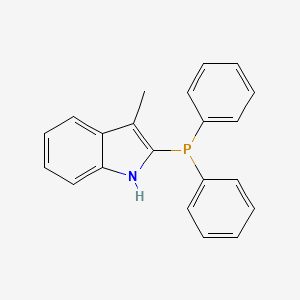
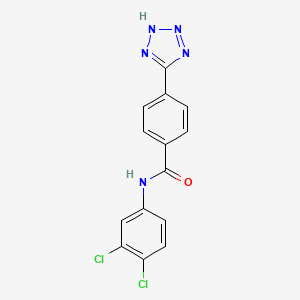
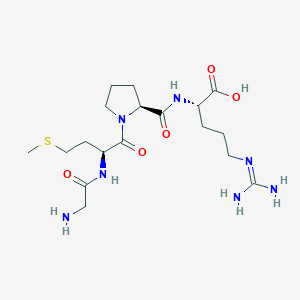
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)
![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
